4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide
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Overview
Description
4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide is a chemical compound with a complex structure that includes a chloro group, a hydroxyphenyl group, and a methoxybenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxyaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-chlorobenzenesulfonyl chloride+4-hydroxyaniline→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or ammonia in an organic solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-hydroxyphenyl)benzenesulfonamide
- 4-Chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide
- 4-Chloro-N-(4-hydroxyphenyl)ethylbenzamide
Uniqueness
4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in chemical synthesis and its effectiveness in biological applications.
Properties
IUPAC Name |
4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S/c1-19-13-8-11(6-7-12(13)14)20(17,18)15-9-2-4-10(16)5-3-9/h2-8,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFGFQFSZZZTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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